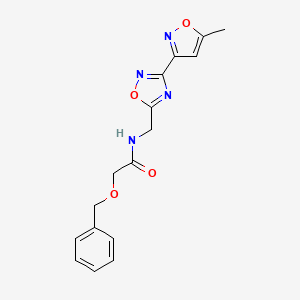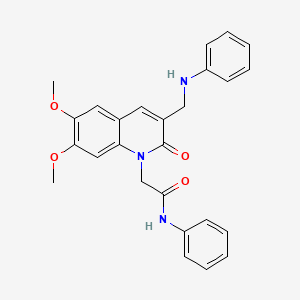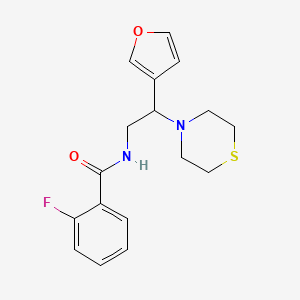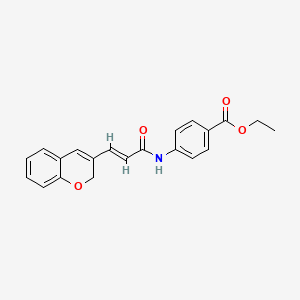
2-(benzyloxy)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(benzyloxy)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide” is a complex organic molecule that contains several functional groups, including an isoxazole ring, an oxadiazole ring, and an acetamide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple heterocyclic rings. These rings are likely to contribute to the overall stability of the molecule and could also influence its reactivity .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the specific functional groups present in the molecule. For example, the isoxazole ring might undergo reactions at the carbon adjacent to the oxygen atom, while the oxadiazole ring might react at the carbon between the two nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present in the molecule. For example, the presence of the isoxazole and oxadiazole rings could make the compound more stable and less reactive under certain conditions .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Compounds containing 1,3,4-oxadiazole and isoxazole moieties are known for their versatile synthesis methods and chemical reactivity. For instance, the synthesis of N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide demonstrates the potential of using functionally substituted 1,2-benzisoxazoles as precursors for creating diverse heterocyclic compounds with significant pharmacological activities (Khodot & Rakitin, 2022). Similarly, the preparation of N-phenyl-2-({5-[(2-(phenoxymethyl)-benzimidazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}thio) acetamide illustrates the complexity and specificity achievable in synthesizing heterocyclic compounds (Ying-jun, 2012).
Pharmacological Applications
The synthesis and evaluation of isoxazole-substituted 1,3,4-oxadiazoles for antimicrobial activity highlight the potential pharmacological applications of these compounds. Specifically, N-(5-methylisoxazol-3-yl)-2-(5-aryl-1,3,4-oxadiazol-2-yl)acetamides have been shown to exhibit significant in vitro antimicrobial activity against bacterial and fungal strains, indicating their potential as therapeutic agents (Marri et al., 2018). Furthermore, derivatives of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides have been synthesized and found to exhibit significant antibacterial activity, underscoring the medicinal chemistry applications of these heterocyclic frameworks (Ramalingam et al., 2019).
Wirkmechanismus
Mode of Action
The isoxazole ring is known to bind to biological targets based on its chemical diversity . The compound’s interaction with its targets could lead to changes in the target’s function, thereby exerting its biological effects.
Biochemical Pathways
Compounds containing the isoxazole moiety have been shown to exhibit various biological activities, such as anticancer, antioxidant, antibacterial, and antimicrobial activity . This suggests that the compound may affect multiple biochemical pathways, leading to diverse downstream effects.
Pharmacokinetics
The solubility of similar compounds, such as (5-methylisoxazol-3-yl)methanol, in different solvents has been documented . This information could provide some insights into the compound’s bioavailability.
Result of Action
Given the diverse biological activities associated with compounds containing the isoxazole moiety , it can be inferred that the compound may have multiple effects at the molecular and cellular levels.
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, if the compound is highly reactive or unstable, it could pose a risk of explosion or fire. Additionally, if the compound is intended to be used as a drug, there could be potential risks associated with its biological activity .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-phenylmethoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4/c1-11-7-13(19-23-11)16-18-15(24-20-16)8-17-14(21)10-22-9-12-5-3-2-4-6-12/h2-7H,8-10H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYEJWVXGDQJBIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)COCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-3-methyl-1,2,4-thiadiazole](/img/structure/B2748755.png)

![2-chloro-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide](/img/structure/B2748763.png)

![methyl N-[(1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-2-yl)carbonyl]glycinate](/img/structure/B2748765.png)

![2-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2748768.png)
![1-allyl-4-(1-(4-(4-methoxyphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2748771.png)
![methyl 1-[4-(tert-butyl)benzoyl]-3-iodo-1H-indole-2-carboxylate](/img/structure/B2748773.png)
![N-[4-(1,3-oxazol-5-yl)phenyl]prop-2-enamide](/img/structure/B2748774.png)
![N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B2748775.png)


![4-fluoro-N-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2748778.png)